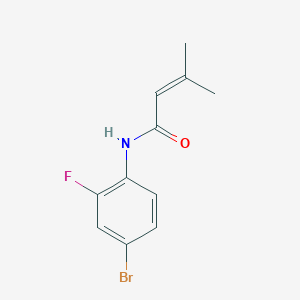
N-(4-bromo-2-fluorophenyl)-3-methylbut-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-bromo-2-fluorophenyl)-3-methylbut-2-enamide, also known as BFA, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. BFA is a derivative of the natural product, brefeldin A, which is a fungal metabolite that inhibits protein transport in cells. BFA has been found to have various applications in scientific research, including its use as a tool to study intracellular protein transport and its potential therapeutic benefits in treating cancer.
Wirkmechanismus
N-(4-bromo-2-fluorophenyl)-3-methylbut-2-enamide inhibits the function of ARF by binding to a specific site on the protein. This binding prevents the activation of ARF by its guanine nucleotide exchange factor (GEF), which is required for ARF to function in protein transport. The inhibition of ARF by this compound leads to the disruption of protein transport and the accumulation of proteins in the ER.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects. In addition to its effects on protein transport, this compound has been shown to induce apoptosis, or programmed cell death, in cancer cells. This effect is thought to be due to the disruption of the normal function of the Golgi apparatus, which is involved in the synthesis and secretion of various proteins and lipids that are important for cell survival.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(4-bromo-2-fluorophenyl)-3-methylbut-2-enamide in lab experiments is its specificity for ARF. This compound binds specifically to ARF and inhibits its function, making it a useful tool for studying the role of ARF in protein transport. However, one limitation of using this compound is its potential toxicity. This compound has been found to induce apoptosis in various cell types, and its use in lab experiments requires careful consideration of its potential effects on cell viability.
Zukünftige Richtungen
There are several future directions for research involving N-(4-bromo-2-fluorophenyl)-3-methylbut-2-enamide. One area of interest is the development of this compound-based therapies for cancer. The ability of this compound to induce apoptosis in cancer cells has led to its investigation as a potential anti-cancer agent. Another area of interest is the use of this compound as a tool to study the regulation of intracellular trafficking. The disruption of protein transport by this compound has been used to study the mechanisms of protein transport and the regulation of intracellular trafficking, and further research in this area could lead to a better understanding of these processes.
Synthesemethoden
N-(4-bromo-2-fluorophenyl)-3-methylbut-2-enamide can be synthesized through a multistep process that involves the use of various reagents and solvents. The synthesis begins with the reaction of 4-bromo-2-fluoroaniline with methyl acrylate in the presence of a base to yield the intermediate, this compound. This intermediate is then subjected to a series of reactions, including reduction and cyclization, to yield the final product, this compound.
Wissenschaftliche Forschungsanwendungen
N-(4-bromo-2-fluorophenyl)-3-methylbut-2-enamide has been widely used as a tool in scientific research to study intracellular protein transport. Specifically, this compound inhibits the function of a protein called ADP-ribosylation factor (ARF), which is involved in the transport of proteins from the endoplasmic reticulum (ER) to the Golgi apparatus. By inhibiting ARF, this compound disrupts the normal flow of proteins between these organelles, leading to the accumulation of proteins in the ER and the redistribution of Golgi markers to the ER. This disruption has been used to study the mechanisms of protein transport and the regulation of intracellular trafficking.
Eigenschaften
IUPAC Name |
N-(4-bromo-2-fluorophenyl)-3-methylbut-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrFNO/c1-7(2)5-11(15)14-10-4-3-8(12)6-9(10)13/h3-6H,1-2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CETMQNHEOJWTHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)NC1=C(C=C(C=C1)Br)F)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-bromo-N~1~-[1-(2-methoxyethyl)-2-oxo-1,2,3,4-tetrahydro-6-quinolinyl]-1-benzenesulfonamide](/img/structure/B7537124.png)
![2-imidazo[2,1-b][1,3]thiazol-6-yl-N-prop-2-ynylacetamide](/img/structure/B7537129.png)
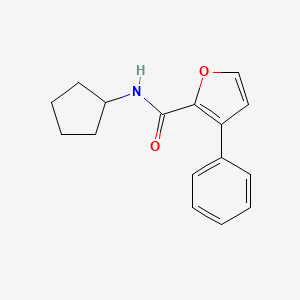
![[2-[(5-Tert-butyl-2-phenylpyrazol-3-yl)amino]-2-oxoethyl] 6-oxo-1-propylpyridazine-3-carboxylate](/img/structure/B7537140.png)
![4-cyano-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]benzamide](/img/structure/B7537147.png)
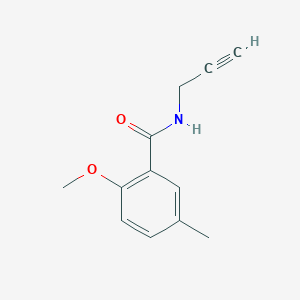
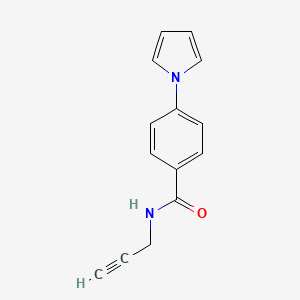
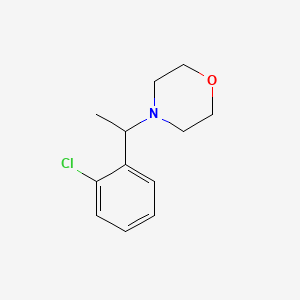
![N-(1,3-benzodioxol-5-ylmethyl)-N-methylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B7537180.png)
![1-[4-(Quinolin-8-ylmethyl)-1,4-diazepan-1-yl]ethanone](/img/structure/B7537210.png)
![N-[2-chloro-5-[[6-(1,2,4-triazol-1-yl)pyridin-3-yl]carbamoyl]phenyl]thiophene-2-carboxamide](/img/structure/B7537218.png)

